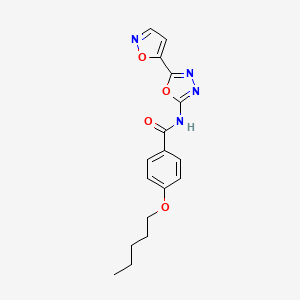

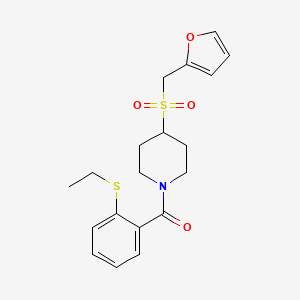

Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

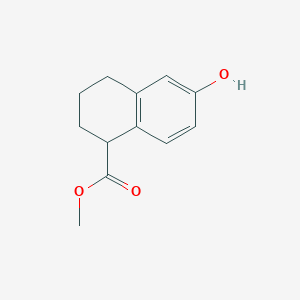

“Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate” is a chemical compound. It’s a structurally modified derivative of piperazine . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques help in confirming the structure of the synthesized compounds.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multi-step procedure . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques help in understanding the properties of the synthesized compounds.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Glycine Transporter-1 Inhibitors

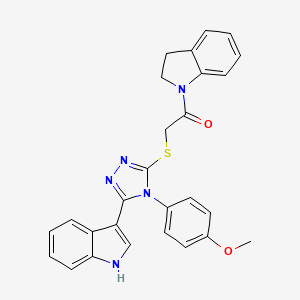

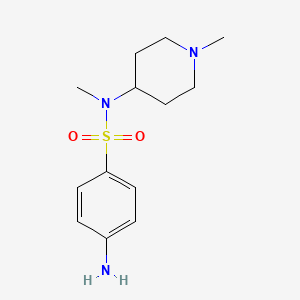

Cioffi et al. (2016) describe the synthesis and biological evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1 (GlyT-1). These compounds, including analogues like (+)-67, have shown significant in vivo activity in rodent models, highlighting their potential in addressing neurological conditions by modulating glycine levels in the brain Cioffi et al., 2016.

X-ray Crystallographic Study of Triazenes

Little et al. (2008) conducted an X-ray crystallographic study of related triazenes, including 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine and Methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This study provides detailed insights into the molecular structures of such compounds, which are crucial for understanding their chemical behavior and potential for drug development Little et al., 2008.

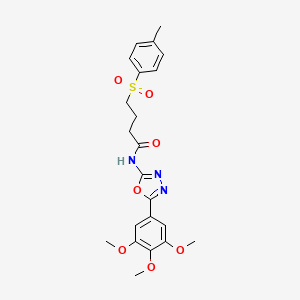

Antimicrobial Activity of Schiff Base Derived from Sulfamerazine

Othman et al. (2019) explored the antimicrobial properties of a Schiff base derived from Sulfamerazine, demonstrating potent antibacterial and antifungal activity. Although not directly linked to the compound , this research indicates the potential of sulfonamide-based compounds in antimicrobial applications Othman et al., 2019.

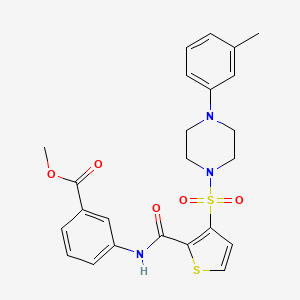

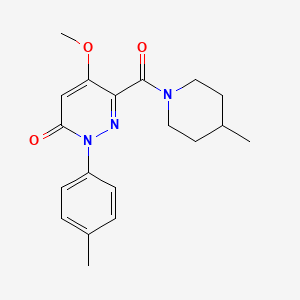

Synthesis of Antimicrobial Thiazolidinones Containing N-Methyl Piperazine

Patel et al. (2016) reported on the synthesis and antimicrobial activity of thiazolidinones containing N-methyl piperazine. Their findings underscore the utility of incorporating piperazine and sulfonamide moieties into compounds for enhancing antimicrobial efficacy Patel et al., 2016.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-17-5-3-8-20(15-17)26-10-12-27(13-11-26)34(30,31)21-9-14-33-22(21)23(28)25-19-7-4-6-18(16-19)24(29)32-2/h3-9,14-16H,10-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISAUAGLPXFZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)

![4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2714841.png)

![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)